molecular formula C13H10N4O3 B14322061 N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B14322061
M. Wt: 270.24 g/mol
InChI Key: ISVONNYLGIYJIB-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group and an amine group attached to a 2-methylphenyl moiety. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by amination. One common method involves the nitration of 2,1,3-benzoxadiazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to a nucleophilic substitution reaction with 2-methylphenylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Reduction: Formation of N-(2-methylphenyl)-7-amino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-7-amino-2,1,3-benzoxadiazol-4-amine: Similar structure but with an amino group instead of a nitro group.

    N-(2-methylphenyl)-7-chloro-2,1,3-benzoxadiazol-4-amine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both a nitro group and an amine group on the benzoxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

N-(2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C13H10N4O3/c1-8-4-2-3-5-9(8)14-10-6-7-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3

InChI Key

ISVONNYLGIYJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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